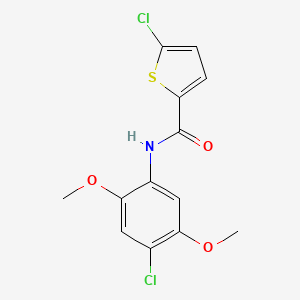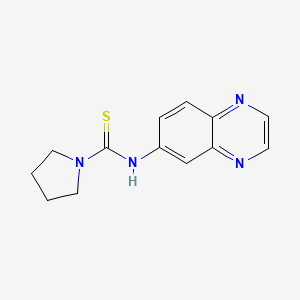
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as CMT-3, is a synthetic compound derived from a class of molecules called thiophenes. CMT-3 has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue remodeling. Inhibition of MMPs by this compound may lead to the inhibition of tumor growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for MMPs. This compound has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. One area of focus is the development of more potent and selective MMP inhibitors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in treating other diseases, such as osteoarthritis and periodontitis. Finally, more studies are needed to assess the toxicity of this compound and its potential for clinical applications.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenylacetic acid. This acid is then converted to 2,5-dimethoxyphenylacetyl chloride, which is reacted with 5-chlorothiophene-2-carboxamide to form this compound. The final product is purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Several studies have shown that this compound has anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential applications in treating osteoarthritis and periodontitis.
Propiedades
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-18-9-6-8(10(19-2)5-7(9)14)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUJCMYFAZRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)





![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)